molecular formula C12H13N3O B13121342 6-ethoxy-N-phenylpyrimidin-4-amine

6-ethoxy-N-phenylpyrimidin-4-amine

Cat. No.: B13121342
M. Wt: 215.25 g/mol
InChI Key: XUJKKYUVQQORTF-UHFFFAOYSA-N
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Description

6-ethoxy-N-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by an ethoxy group at position 6 and a phenyl group attached to the nitrogen at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-phenylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    N-Phenylation: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Aniline, ethyl iodide, potassium carbonate, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

6-ethoxy-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,6-dimethoxypyrimidine: Similar structure with methoxy groups instead of ethoxy and phenyl groups.

    6-phenylpyrimidin-4-amine: Lacks the ethoxy group but has a similar pyrimidine core.

    2,4-diaminopyrimidine: Contains amino groups at positions 2 and 4, similar pyrimidine ring structure.

Uniqueness

6-ethoxy-N-phenylpyrimidin-4-amine is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-ethoxy-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-12-8-11(13-9-14-12)15-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15)

InChI Key

XUJKKYUVQQORTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC(=C1)NC2=CC=CC=C2

Origin of Product

United States

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